1-(Iodoethynyl)-2-methoxybenzene
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Overview
Description
1-(Iodoethynyl)-2-methoxybenzene is an organic compound characterized by the presence of an iodoethynyl group attached to a methoxybenzene ring This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
Preparation Methods
The synthesis of 1-(Iodoethynyl)-2-methoxybenzene typically involves the iodination of terminal alkynes. One common method is the chemoselective iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . The reaction conditions often involve the use of solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Iodoethynyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can undergo coupling reactions, such as the Stille reaction, to form more complex molecules.
Common reagents used in these reactions include organotin compounds, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodoethynyl)-2-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Iodoethynyl)-2-methoxybenzene primarily involves its reactivity due to the presence of the iodoethynyl group. This group can participate in various chemical transformations, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as coupling or substitution reactions.
Comparison with Similar Compounds
1-(Iodoethynyl)-2-methoxybenzene can be compared with other iodoalkynes, such as:
1-(Iodoethynyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a methoxy group.
1-(Iodoethynyl)-4-chlorobenzene: Contains a chlorine atom instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the different substituents on the benzene ring.
Properties
Molecular Formula |
C9H7IO |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(2-iodoethynyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H7IO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,1H3 |
InChI Key |
PWUIIISANGYFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CI |
Origin of Product |
United States |
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